

Pelecopan validation in alternative pathway diseases

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Compound Focus: Pelecopan

CAS No.: 2378380-49-3

Cat. No.: S12864284

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Pelecopan Profile

The table below summarizes the key information available for **Pelecopan**:

Attribute	Description
Other Names	BCX-9930, BCX9930 [1] [2]
CAS Registry	2378380-49-3 [3] [4]
Mechanism of Action	Potent, selective, and orally active inhibitor of complement factor D (IC ₅₀ = 14.3 nM) [3] [4]
Field of Application	Targets the alternative complement pathway (AP); investigated for Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, and IgA Nephropathy [3] [5]
Highest Development Phase	Discontinued (Phase 2 for PNH, IgA Nephropathy, and other AP-mediated diseases) [1] [2]
Originator	BioCryst Pharmaceuticals [1]

Clinical Development Status

According to pharmaceutical databases, **Pelecopan**'s development for several key indications has been halted.

- **Discontinued Indications:** The drug's highest development phase is listed as "Discontinued" for Paroxysmal Nocturnal Hemoglobinuria (PNH), IgA Nephropathy, and Membranoproliferative Glulonephritis/C3 Glomerulopathy [1] [2].
- **Ongoing Research Context:** Despite this, research into complement factor D as a target remains active. Recent scientific reviews (as of late 2023) still list **Pelecopan** alongside other factor D inhibitors (like vemircopan) as part of the emerging landscape of complement-targeted therapies for IgA Nephropathy [5] [6].

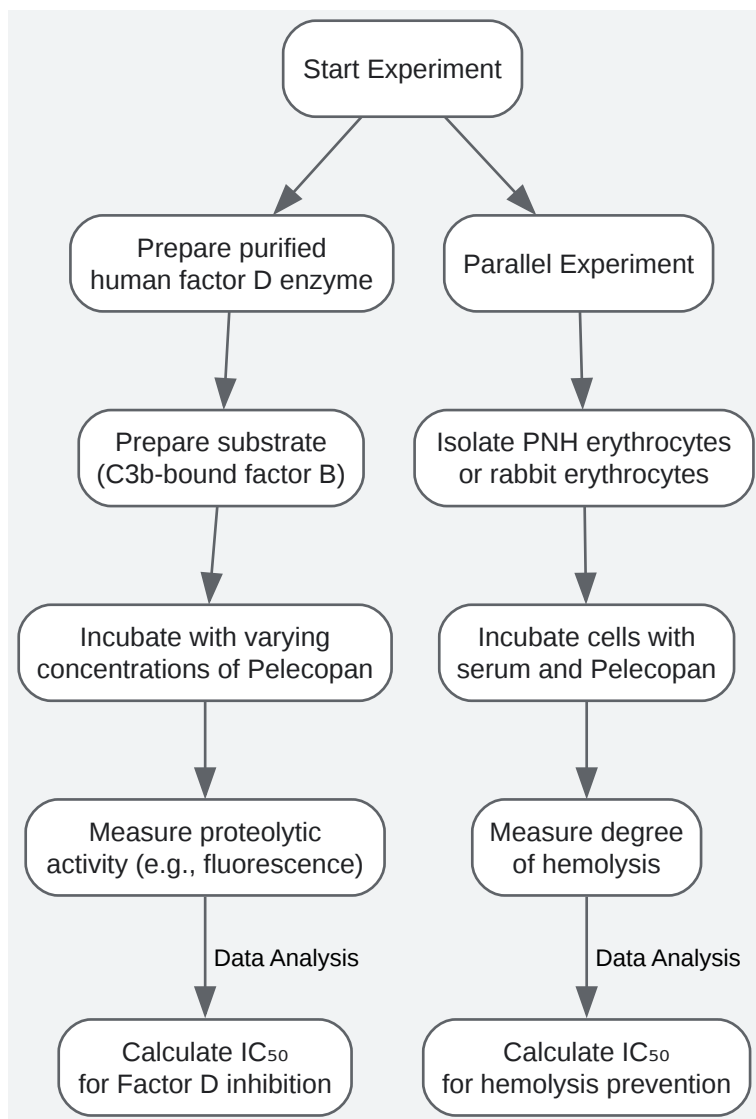
Experimental Data and Protocols

The search results provide some **in vitro** experimental data and general methodologies from preclinical studies, which are typically used to establish a drug's initial profile.

Biological Activity & Assay Protocols

- **Factor D Inhibition:** **Pelecopan** inhibits the proteolytic activity of pure human factor D with an **IC₅₀ of 14.3 nM**. In assays measuring the inhibition of factor D activity against C3b-bound factor B, the reported **IC₅₀ is 28.1 nM** [4].
- **Hemolysis Prevention:** In an in vitro model of PNH, **Pelecopan** prevents the hemolysis of PNH cells with an **IC₅₀ of 29.5 nM** in rabbit erythrocytes. It also prevents the buildup of C3 fragments on PNH erythrocytes [4].

General Experimental Workflow The diagram below outlines a generalized flow for the key in vitro experiments cited in the research:



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How to Proceed with Your Comparison Guide

Given that **Pelecopan's** development has been discontinued, a traditional comparative guide with other marketed drugs might be of limited utility. Here are some alternative angles that could be highly valuable for your target audience of researchers and drug development professionals:

- **Focus on the Mechanism:** Create a detailed guide comparing the **pharmacological and kinetic profiles** of various factor D inhibitors (including **Pelecopan**, vemircopan, etc.), even those in development. This provides insight into the structure-activity relationship of this drug class.

- **Analyze the Landscape:** Develop a guide that contrasts the different therapeutic strategies for AP diseases, placing oral factor D inhibitors like **Pelecopan** alongside inhibitors of other targets (e.g., factor B, C5, C3) and analyzing the potential pros and cons of each approach [5] [6].
- **Investigate the "Why":** A guide exploring the possible scientific and commercial reasons behind the discontinuation of promising drug candidates can offer critical lessons for the industry.

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References

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4. | CAS#: 2378380-49-3 | inhibitor of complement factor... Pelecopan [invivochem.com]
5. Targeting complement in IgA nephropathy - PMC [pubmed.ncbi.nlm.nih.gov]
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